molecular formula C19H20N2O3S B4555187 N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-3,4-dimethoxybenzamide

N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-3,4-dimethoxybenzamide

Cat. No.: B4555187
M. Wt: 356.4 g/mol
InChI Key: GCCPSXVRFJXTHA-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.11946368 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotropic and Psychotropic Properties

Studies on novel quinolin-4-ones, structurally related to the chemical compound , have demonstrated specific sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, suggesting potential applications in the development of psychoactive compounds. Such compounds have been identified as promising candidates for further studies due to their potent neuroprotective and psychotropic activities (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthesis of Heterocycles

Research into the synthesis of quinazolin-4(3H)-ones from β-aminoamides and orthoesters, as well as the synthesis of dimethoxy and trimethoxy[1]benzothieno[2,3-c]quinolines, showcases the chemical versatility and potential applications of related compounds in creating a variety of heterocyclic structures. These findings underline the utility of such compounds in medicinal chemistry and drug discovery, offering routes to new pharmacologically active molecules (Gavin, Annor-Gyamfi, & Bunce, 2018); (Stuart, Khora, Mckenney, & Castle, 1987).

Catalytic Applications

Research on rhodium-catalyzed asymmetric hydrogenation and [Cp*Rh(III)]-catalyzed annulation demonstrates the potential catalytic applications of related compounds. These studies indicate that such compounds can be effective ligands or intermediates in catalytic processes, leading to the efficient synthesis of chiral pharmaceutical ingredients and other valuable chemical entities (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012); (Xiong, Xu, Sun, & Cheng, 2018).

Medicinal Chemistry and Drug Discovery

Studies on the synthesis, characterization, and application of benzamide derivatives in medicinal chemistry highlight the importance of such compounds in the discovery and development of new therapeutic agents. These research efforts contribute to the understanding of how structurally related compounds can be optimized for improved biological activity, offering insights into potential applications of "N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-3,4-dimethoxybenzamide" in drug discovery and development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Properties

IUPAC Name

N-(3,4-dihydro-2H-quinoline-1-carbothioyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-16-10-9-14(12-17(16)24-2)18(22)20-19(25)21-11-5-7-13-6-3-4-8-15(13)21/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCPSXVRFJXTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCCC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)-3,4-dimethoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.